3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde
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Overview
Description
3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde is an organic compound with the molecular formula C12H13NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a 1,2,3,6-tetrahydropyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde typically involves the reaction of benzaldehyde with 1,2,3,6-tetrahydropyridine under specific conditions. One common method is the condensation reaction, where benzaldehyde and 1,2,3,6-tetrahydropyridine are reacted in the presence of an acid catalyst. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 3-(1,2,3,6-Tetrahydropyridin-4-YL)benzoic acid.
Reduction: 3-(1,2,3,6-Tetrahydropyridin-4-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Similar structure but with a benzyl group instead of a benzaldehyde group.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar tetrahydropyridine ring but with different functional groups.
Uniqueness
3-(1,2,3,6-Tetrahydropyridin-4-YL)benzaldehyde is unique due to its specific combination of the tetrahydropyridine ring and benzaldehyde group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-4,8-9,13H,5-7H2 |
InChI Key |
YFFLJOGVRRGNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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